molecular formula C20H25NO2S B15163211 N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide CAS No. 144154-12-1

N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide

Cat. No.: B15163211
CAS No.: 144154-12-1
M. Wt: 343.5 g/mol
InChI Key: NXURRFYLQKZZPD-UHFFFAOYSA-N
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Description

N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with isopropyl groups and a hydroxyphenyl sulfanyl group attached to an acetamide moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diisopropylaniline with 4-hydroxythiophenol in the presence of acetic anhydride. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in a wide range of substituted phenyl derivatives.

Scientific Research Applications

N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Redox Activity: Participating in redox reactions, affecting oxidative stress and cellular homeostasis.

Comparison with Similar Compounds

N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine: Shares structural similarities but differs in its functional groups and applications.

    Bis(2,6-diisopropylphenyl)carbodiimide: Another related compound with distinct chemical properties and uses.

Properties

CAS No.

144154-12-1

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2-(4-hydroxyphenyl)sulfanylacetamide

InChI

InChI=1S/C20H25NO2S/c1-13(2)17-6-5-7-18(14(3)4)20(17)21-19(23)12-24-16-10-8-15(22)9-11-16/h5-11,13-14,22H,12H2,1-4H3,(H,21,23)

InChI Key

NXURRFYLQKZZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=CC=C(C=C2)O

Origin of Product

United States

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